molecular formula C34H43NO12 B1207643 Cosmomycin B' CAS No. 103470-57-1

Cosmomycin B'

Cat. No. B1207643
M. Wt: 657.7 g/mol
InChI Key: ISXXPKFTDQISCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cosmomycin B is an anthracycline antibiotic . Its IUPAC name is (7R,8R)-8-Ethyl-1,6,8,11-tetrahydroxy-7-[(2,3,6-trideoxy-α-L-threo-hexopyranosyl)-(1→4)-(2,6-dideoxy-α-L-lyxo-hexopyranosyl)-(1→4)-3-(dimethylamino)-2,3,6-trideoxy-α-L-lyxo-hexopyranosyloxy]-7,8,9,10-tetrahydrotetracene-5,12-dione . It has a chemical formula of C40H53NO14 and a molar mass of 771.847 .


Synthesis Analysis

The biosynthesis of Cosmomycin B involves a gene cluster from Streptomyces olindensis . The glycosyltransferases CosG and CosK are involved in the glycosylation steps during the biosynthesis of Cosmomycin B .


Molecular Structure Analysis

The molecular structure of Cosmomycin B was confirmed by (+)-HRESITOF-MS and 1D- and 2D-NMR experiments . The NMR spectrum of Cosmomycin B is available for further analysis .


Chemical Reactions Analysis

The glycosylation steps during the biosynthesis of Cosmomycin B involve the transfer of sugars by the glycosyltransferases CosG and CosK .


Physical And Chemical Properties Analysis

Cosmomycin B has characteristic UV/Vis absorption bands at about 233, 246, 294, 497, and 530 nm .

Scientific Research Applications

DNA Damage Induction and Repair Mechanisms

Cosmomycin D, a relative of Cosmomycin B, has been studied for its ability to induce apoptosis in nucleotide excision repair-deficient fibroblasts. It causes time-dependent apoptosis and DNA damage, though at lower levels compared to doxorubicin (Carvalho et al., 2010).

DNA-Binding Properties

Cosmomycin D's ability to intercalate with double-stranded DNA has been explored. Studies using gel mobility shift assays and electrospray ionization mass spectrometry revealed that its DNA-binding properties are at least as stable as those of daunorubicin (Furlan et al., 2004).

Metabolic Flux Analysis for Drug Production

A study on Streptomyces olindensis, which produces cosmomycin, used metabolic flux analysis to direct its metabolism from growth to antitumor drug production. This approach optimizes the production of cosmomycin (Lobato et al., 2007).

Structural Studies

Structural studies of cosmomycins, including Cosmomycin B, have been conducted to understand their properties and potential applications. Cosmomycin B exhibits activities against Gram-positive bacteria and inhibits DNA synthesis in leukemia cells (Li & Chen, 1986).

Insights into Biosynthesis and Glycosylation

Research on the glycosylation steps in cosmomycin biosynthesis highlighted the distinctive glycosylation pattern of cosmomycins. The study provided insights into the flexibility and capabilities of glycosyltransferases involved in their biosynthesis (Garrido et al., 2006).

Mass Spectrometric Investigation of DNA-Binding

Further investigation into Cosmomycin D's DNA-binding properties showed that it forms more stable complexes with DNA compared to daunorubicin and doxorubicin. This suggests a tighter binding to DNA and a larger footprint (Kelso et al., 2008).

Genomic Research

The genome of Streptomyces olindensis, which produces cosmomycin D, has been sequenced. This research aids in understanding the biosynthetic pathways and potential for producing novel cosmomycin analogues (Rojas et al., 2014).

properties

IUPAC Name

10-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H43NO12/c1-6-34(43)11-10-17-24(31(42)26-25(29(17)40)30(41)23-16(28(26)39)8-7-9-19(23)36)33(34)47-21-12-18(35(4)5)32(15(3)45-21)46-22-13-20(37)27(38)14(2)44-22/h7-9,14-15,18,20-22,27,32-33,36-38,40,42-43H,6,10-13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISXXPKFTDQISCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCC2=C(C1OC3CC(C(C(O3)C)OC4CC(C(C(O4)C)O)O)N(C)C)C(=C5C(=C2O)C(=O)C6=C(C5=O)C=CC=C6O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H43NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00908436
Record name 2-Ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-4-O-(2,6-dideoxyhexopyranosyl)-3-(dimethylamino)hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00908436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

657.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cosmomycin B'

CAS RN

103470-57-1
Record name Cosmomycin B'
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103470571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-4-O-(2,6-dideoxyhexopyranosyl)-3-(dimethylamino)hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00908436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cosmomycin B'
Reactant of Route 2
Reactant of Route 2
Cosmomycin B'
Reactant of Route 3
Cosmomycin B'
Reactant of Route 4
Cosmomycin B'
Reactant of Route 5
Cosmomycin B'
Reactant of Route 6
Cosmomycin B'

Citations

For This Compound
43
Citations
T Ando, K Hirayama, R Takahashi, I Horino… - Agricultural and …, 1985 - Taylor & Francis
… In this paper we report that cosmomycinA is a new anthracycline compound of microbial origin and cosmomycin B seems to be identical with rhodomycin y,l) a y-rhodomycin group …
Number of citations: 21 www.tandfonline.com
H Morioka, Y Etoh, I Horino, M Takezawa… - Agricultural and …, 1985 - academic.oup.com
… Cosmomycin A and cosmomycin B contain a rhodinosyl-rhodinosyl-thodosaminyl and … ,ug/ml of cosmomycin A, 1.25,ug/ml of cosmomycin B, 7.81 ng/ml of cosmomycin C and 15.6ng/ml …
Number of citations: 24 academic.oup.com
T Ando, K Hirayama, R Takahashi, I Horino… - Agricultural and …, 1985 - jstage.jst.go.jp
(M+ H)+), identical with cosmomycin B. Hydrogenolysis occurs at the C-7position of/?-rhodomycinone. Fromthese results, wecon-cluded that cosmomycinsCand Dpossess two sugar …
Number of citations: 27 www.jstage.jst.go.jp
D Waluyo, E Siska, E Chrisnayanti… - AIP Conference …, 2023 - pubs.aip.org
… Otherwise, the inhibition activity of isolated cosmomycin B was not performed due to a very low amount and not sufficient for assay. Cosmomycin A showed anticell proliferation activity …
Number of citations: 5 pubs.aip.org
SW Liu, XX Zhai, D Liu, YY Liu, LY Sui, KK Luo, Q Yang… - Microorganisms, 2023 - mdpi.com
… SCSIO 1666, 97% with cosmomycin D BGC and 92% with cosmomycin B BGC from Streptomyces olindensis, 76% with cosmomycin C BGC from Streptomyces sp. CNT302, 85% with …
Number of citations: 6 www.mdpi.com
K Hirayama, S Akashi, T Ando, I Horino… - Biomedical & …, 1987 - Wiley Online Library
… cosmomycin B, which consists of yrhodomycinone, rhodosamine, 2-deoxyfucose and rhodinose, is presented in Fig. 3. Cosmomycin B … mass spectrum of cosmomycin B. The cleavage …
Number of citations: 16 onlinelibrary.wiley.com
AF Braña, HP Fiedler, H Nava, V González… - Microbial ecology, 2015 - Springer
… This strain has the ability to produce simultaneously several antitumor antibiotics of the anthracycline family (Table 4), three of them identified as daunomycin (1), cosmomycin B (2), and …
Number of citations: 80 link.springer.com
K Hirayama, S Akashi, T Ando, I Horino… - Journal of the Mass …, 1987 - jstage.jst.go.jp
… triglycosidic anthracycline cosmomycin B, which consists of y-rhodomycinone, rhodosamine, 2-deoxyfucose and rhodinose, is presented in Figure 2. Cosmomycin B yielded abundant …
Number of citations: 4 www.jstage.jst.go.jp
LI MING, C YONG-LE - The Japanese Journal of Antibiotics, 1986 - cir.nii.ac.jp
… Rhodilunancin B is identical to cosmomycin B (=rhodomycin Y). Both antibiotics exhibited activities against Gram-positive bacteria and inhibition on DNA synthesis of P388 leukemia …
Number of citations: 0 cir.nii.ac.jp
M LI, YLE CHEN - The Journal of Antibiotics, 1986 - jstage.jst.go.jp
… Rhodilunancin B is identical to cosmomycin B (=rhodomycin Y). Both antibiotics exhibited activities against Gram-positive bacteria and inhibition on DNA synthesis of P353 leukemia …
Number of citations: 19 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.